![molecular formula C16H18N2O3 B7462174 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a potent inhibitor of a specific enzyme called matrix metalloproteinase (MMP), which plays a crucial role in various physiological and pathological processes.
Mechanism of Action
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one works by inhibiting the activity of MMPs, which are enzymes that degrade the extracellular matrix (ECM) and play a crucial role in tissue remodeling and repair. MMPs are involved in various physiological processes, including embryonic development, tissue repair, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer, inflammation, and cardiovascular diseases. 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one binds to the catalytic domain of MMPs and prevents them from degrading the ECM, thus reducing tissue damage and promoting tissue repair.
Biochemical and Physiological Effects:
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been shown to have several biochemical and physiological effects. In cancer, 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been shown to reduce tumor growth and angiogenesis by inhibiting MMP activity. In cardiovascular diseases, 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been shown to reduce inflammation and oxidative stress, thus protecting the cardiovascular system. In neurodegenerative disorders, 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been studied for its potential neuroprotective effects by reducing neuronal damage and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one is its high potency and selectivity for MMPs, which makes it an attractive candidate for therapeutic applications. However, the synthesis of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one is a complex process that requires expertise in organic chemistry. Furthermore, the use of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one in lab experiments requires careful optimization of the concentration and exposure time to avoid potential cytotoxic effects.
Future Directions
The potential therapeutic applications of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one are still being explored, and several future directions can be identified. One possible direction is the development of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one-based therapies for cancer and cardiovascular diseases. Another direction is the study of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one in neurodegenerative disorders, such as Alzheimer's disease. Furthermore, the development of novel 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one analogs with improved potency and selectivity could lead to new therapeutic options. Overall, 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one involves several steps, starting from the reaction of 2-(2-methylmorpholin-4-yl)-2-oxoethylamine with 3-methylideneisoindolin-1-one in the presence of a suitable catalyst. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques. The synthesis of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. MMPs are known to play a crucial role in tumor invasion and metastasis, and the inhibition of MMP activity has been shown to reduce tumor growth and angiogenesis. 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has also been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. Furthermore, 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been studied for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-17(7-8-21-11)15(19)10-18-12(2)13-5-3-4-6-14(13)16(18)20/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEYPVJKWBWXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
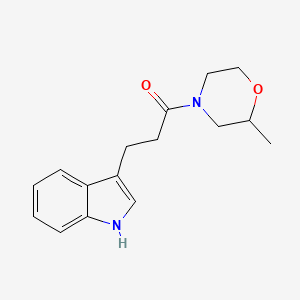
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
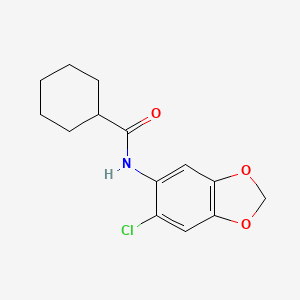
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
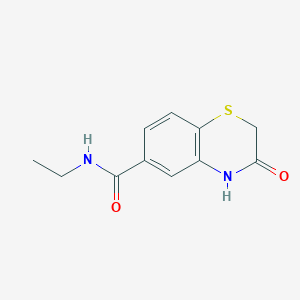
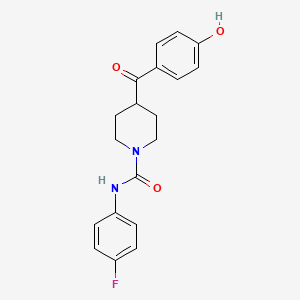
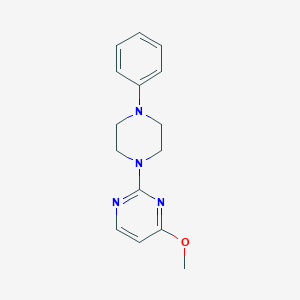
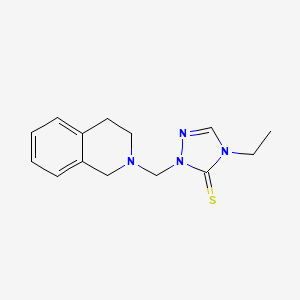
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)